molecular formula C10H14O3 B14652921 Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate CAS No. 51352-22-8

Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate

Cat. No.: B14652921
CAS No.: 51352-22-8
M. Wt: 182.22 g/mol
InChI Key: WFNMSXJMQLAYHB-UHFFFAOYSA-N
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Description

Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate is an organic compound with the molecular formula C₁₀H₁₄O₃. This compound is characterized by a cyclohexene ring with a methyl group and an oxo group at specific positions, along with an acetate ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate typically involves the reaction of 5-methyl-3-oxocyclohex-1-en-1-yl with acetic acid or its derivatives. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and influence biochemical pathways, resulting in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
  • 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Uniqueness

Methyl (5-methyl-3-oxocyclohex-1-en-1-yl)acetate is unique due to its specific structural features, such as the position of the methyl and oxo groups on the cyclohexene ring and the presence of the acetate ester functional group. These structural characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

51352-22-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(5-methyl-3-oxocyclohexen-1-yl)acetate

InChI

InChI=1S/C10H14O3/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h5,7H,3-4,6H2,1-2H3

InChI Key

WFNMSXJMQLAYHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1)CC(=O)OC

Origin of Product

United States

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